molecular formula C14H13FN2O2 B11816330 4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B11816330
M. Wt: 260.26 g/mol
InChI Key: YMUVXJACWTYXOK-UHFFFAOYSA-N
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Description

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.27 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-fluorophenol with benzyl chloride to form 2-fluorophenylmethyl chloride. This intermediate is then reacted with 4-hydroxybenzenecarboximidamide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)

InChI Key

YMUVXJACWTYXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F

Origin of Product

United States

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